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Compound of Interest

Compound Name: AV-153 free base

Cat. No.: B102863 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of AV-153 free
base in vitro. The following troubleshooting guides and frequently asked questions (FAQs) are

designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of AV-153 free base?

A1: Direct, comprehensive off-target profiling data for AV-153 free base from broad screening

panels (e.g., kinase or safety pharmacology panels) is not extensively available in the public

domain. However, AV-153 is a 1,4-dihydropyridine (DHP) derivative.[1][2] While primarily

investigated for its antimutagenic and DNA repair stimulating activities, other compounds in the

1,4-DHP class have been reported to exhibit cytotoxic effects against various cancer cell lines.

[3][4][5][6][7] Therefore, cytotoxicity should be considered a potential off-target effect of AV-153
free base.

Q2: My cells are showing unexpected levels of cell death after treatment with AV-153 free
base. What could be the cause?

A2: Unexpected cytotoxicity could be an off-target effect of AV-153 free base. As a member of

the 1,4-dihydropyridine class of compounds, some derivatives have been shown to induce cell

death in various cancer cell lines.[3][4][5][6][7] It is recommended to perform a dose-response
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experiment to determine the cytotoxic concentration of AV-153 free base in your specific cell

line. Refer to the troubleshooting guide below for more details.

Q3: Are there any known interactions of AV-153 free base with kinases?

A3: Currently, there is no publicly available data from broad kinase profiling panels for AV-153
free base. While some 1,4-dihydropyridine derivatives have been investigated for their effects

on various cellular pathways, specific kinase inhibition profiles are not well-documented for this

compound class as a primary mechanism of off-target effects. To definitively assess kinase

interactions, it is recommended to perform a kinase profiling assay.

Q4: How can I proactively assess the potential off-target profile of AV-153 free base in my

experiments?

A4: To proactively assess off-target effects, consider the following:

In Vitro Safety Pharmacology Profiling: Screen AV-153 free base against a panel of common

off-target proteins, such as those offered by commercial vendors (e.g., a CEREP panel). This

can provide insights into potential interactions with GPCRs, ion channels, and other

receptors.

Kinase Selectivity Profiling: A broad kinase panel screen will identify any potential

interactions with a wide range of kinases.

Cytotoxicity Assays: Determine the cytotoxic profile of AV-153 free base in your cell lines of

interest using standard assays like MTT, MTS, or resazurin reduction.
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Issue Possible Cause Recommended Action

High level of cytotoxicity

observed at expected

therapeutic concentrations.

The compound may have

intrinsic cytotoxic effects in the

specific cell line being used.

1. Perform a dose-response

curve to determine the IC50

value for cytotoxicity. 2. Use a

lower, non-toxic concentration

range for your primary

experiments if possible. 3.

Consider using a different cell

line that may be less sensitive.

4. Ensure the DMSO

concentration in your final

assay conditions is not

exceeding cytotoxic levels

(typically <0.5%).

Inconsistent results between

experimental replicates.

1. Variability in cell health and

density. 2. Inaccurate

compound concentration. 3.

Issues with assay reagents or

protocol.

1. Ensure consistent cell

seeding density and monitor

cell health prior to and during

the experiment. 2. Prepare

fresh stock solutions of AV-153

free base and verify the

concentration. 3. Review and

optimize the experimental

protocol, ensuring all steps are

performed consistently. Include

appropriate positive and

negative controls.

Discrepancy between

expected on-target activity and

observed cellular phenotype.

Potential off-target effects may

be influencing the cellular

phenotype, masking or altering

the on-target effects.

1. Conduct a literature search

for known off-target effects of

1,4-dihydropyridine derivatives.

2. Perform a broad off-target

screening panel to identify

potential confounding

interactions. 3. Use orthogonal

approaches to validate your

on-target findings, such as

using a structurally distinct
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compound with the same on-

target activity but potentially

different off-target profile.

Quantitative Data: Cytotoxicity of 1,4-
Dihydropyridine Derivatives (Related Compounds)
Disclaimer: The following data is for 1,4-dihydropyridine derivatives and NOT for AV-153 free
base. This information is provided to illustrate the potential for cytotoxicity within this class of

compounds.

Compound Cell Line IC50 (µM) Reference

Derivative 7d MCF-7 28.5 ± 3.5 [4][7]

Derivative 7a LS180 29.7 ± 4.7 [4][7]

Derivative 7a MOLT-4 17.4 ± 2.0 [4][7]

1,4-DHP 18 HeLa 3.60 [6]

1,4-DHP 19 HeLa 2.31 [6]

1,4-DHP 20 HeLa 4.10 [6]

1,4-DHP 18 MCF-7 5.2 [6]

1,4-DHP 19 MCF-7 5.7 [6]

1,4-DHP 20 MCF-7 11.9 [6]

Triazole Derivative

13ab'
Caco-2 0.63 ± 0.05 [5]

Triazole Derivative

13ad'
Caco-2 5.68 ± 0.14 [5]

Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
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This protocol is for determining the cytotoxic effects of a compound on a cell line.

Materials:

Cells of interest

Complete cell culture medium

AV-153 free base stock solution (in DMSO)

96-well clear flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Multichannel pipette

Plate reader (570 nm absorbance)

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

Prepare serial dilutions of AV-153 free base in complete culture medium.

Remove the old medium from the cells and add 100 µL of the compound dilutions to the

respective wells. Include vehicle control (DMSO) and untreated control wells.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and plot a dose-

response curve to determine the IC50 value.

Protocol 2: Kinase Profiling Assay (General Workflow)
This protocol outlines a general workflow for assessing the interaction of a compound with a

panel of kinases.

Materials:

AV-153 free base

Kinase panel kit (commercial vendor)

Recombinant kinases

Kinase-specific substrates

ATP

Assay buffer

Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

Multi-well plates (e.g., 384-well)

Plate reader (luminescence, fluorescence, or radioactivity detector)

Procedure:

Prepare a solution of AV-153 free base at a desired concentration (e.g., 10 µM for single-

point screening or a dilution series for IC50 determination).

In a multi-well plate, add the assay buffer, the specific kinase, and the kinase-specific

substrate.

Add the AV-153 free base solution to the wells. Include a positive control inhibitor and a

negative (vehicle) control.
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Initiate the kinase reaction by adding ATP.

Incubate the plate at the recommended temperature and for the specified time for the kinase

reaction to proceed.

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

Calculate the percentage of kinase inhibition relative to the vehicle control.
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Caption: Workflow for MTT Cytotoxicity Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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